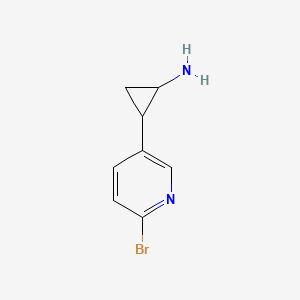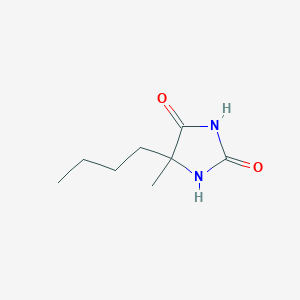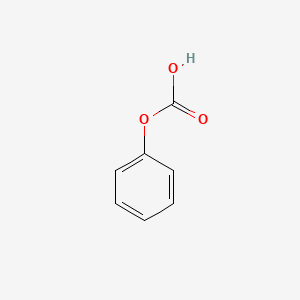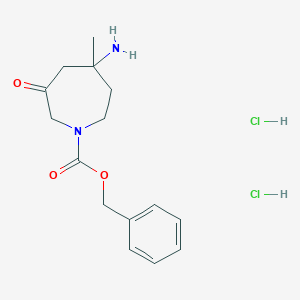
Benzyl 5-amino-5-methyl-3-oxoazepane-1-carboxylate dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 5-amino-5-methyl-3-oxoazepane-1-carboxylate dihydrochloride is a synthetic organic compound with potential applications in various fields of scientific research. It is characterized by its unique chemical structure, which includes an azepane ring, a benzyl group, and a carboxylate ester. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of other complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 5-amino-5-methyl-3-oxoazepane-1-carboxylate dihydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a diamine or an amino alcohol.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride or benzyl bromide.
Carboxylation: The carboxylate ester group can be introduced through an esterification reaction using a carboxylic acid derivative and an alcohol.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 5-amino-5-methyl-3-oxoazepane-1-carboxylate dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the azepane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, alcohols.
Major Products Formed
Oxidation Products: Oxo derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Substituted azepane and benzyl derivatives.
Applications De Recherche Scientifique
Benzyl 5-amino-5-methyl-3-oxoazepane-1-carboxylate dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its biological activity, including antimicrobial and anticancer properties.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Benzyl 5-amino-5-methyl-3-oxoazepane-1-carboxylate dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it can interact with cellular receptors to modulate signaling pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl 5-amino-5-methyl-3-oxoazepane-1-carboxylate: The free base form of the compound.
Benzyl 5-amino-5-methyl-3-oxoazepane-1-carboxylate monohydrochloride: A similar compound with a different salt form.
5-amino-5-methyl-3-oxoazepane-1-carboxylate derivatives: Compounds with variations in the substituents on the azepane ring.
Uniqueness
Benzyl 5-amino-5-methyl-3-oxoazepane-1-carboxylate dihydrochloride is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its dihydrochloride salt form enhances its solubility and stability, making it suitable for various research and industrial applications.
Propriétés
Formule moléculaire |
C15H22Cl2N2O3 |
|---|---|
Poids moléculaire |
349.2 g/mol |
Nom IUPAC |
benzyl 5-amino-5-methyl-3-oxoazepane-1-carboxylate;dihydrochloride |
InChI |
InChI=1S/C15H20N2O3.2ClH/c1-15(16)7-8-17(10-13(18)9-15)14(19)20-11-12-5-3-2-4-6-12;;/h2-6H,7-11,16H2,1H3;2*1H |
Clé InChI |
YWJAAZFNNWVVDG-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCN(CC(=O)C1)C(=O)OCC2=CC=CC=C2)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


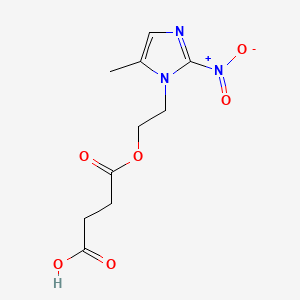
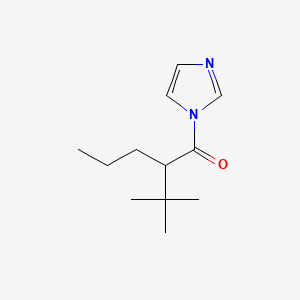
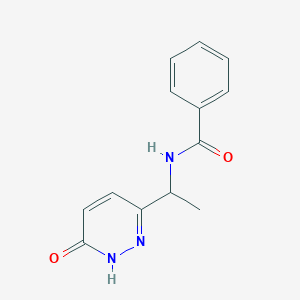
![2-(5-Methylpyridin-3-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B12931265.png)
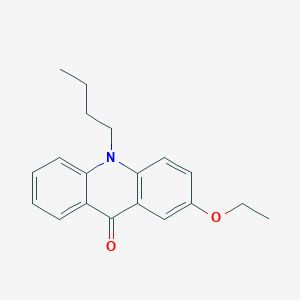
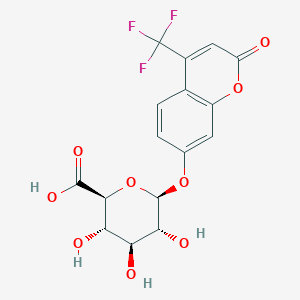


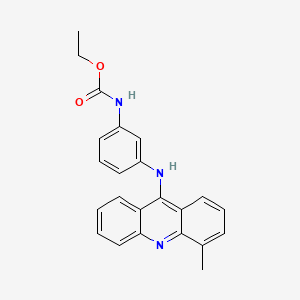
![2-Chloro-3-methyl-4-((1R,3R,5R)-1,3,4-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12931323.png)
